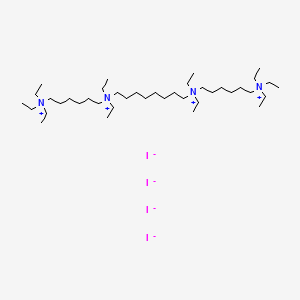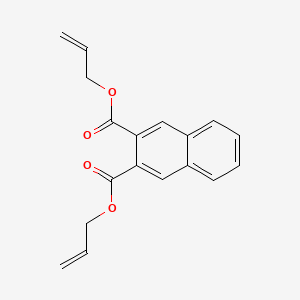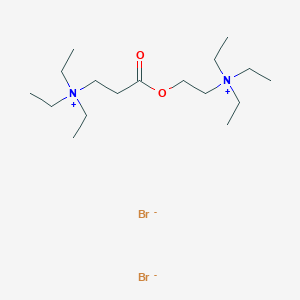
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound is characterized by its unique structure, which includes two triethylammonium groups and a dibromide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide typically involves the quaternization of tertiary amines. One common method is the reaction of triethylamine with an appropriate alkylating agent, followed by the introduction of the dibromide counterion. The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated systems ensures scalability and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the formation of new quaternary ammonium compounds with different counterions.
Applications De Recherche Scientifique
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on bacterial and fungal growth.
Medicine: Research into its potential use as a disinfectant or antiseptic in medical settings is ongoing.
Industry: It is employed in the formulation of cleaning agents, fabric softeners, and other household products due to its surfactant properties.
Mécanisme D'action
The mechanism by which 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide exerts its effects involves the disruption of microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This action is particularly effective against a wide range of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(tetradecyloxy)-, iodide
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(pentadecyloxy)-, iodide
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(undecyloxy)-, iodide
Uniqueness
Compared to similar compounds, 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide is unique due to its specific structure, which includes two triethylammonium groups and a dibromide counterion. This structure imparts distinct physicochemical properties, such as solubility and antimicrobial activity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
78-25-1 |
|---|---|
Formule moléculaire |
C17H38Br2N2O2 |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
triethyl-[3-oxo-3-[2-(triethylazaniumyl)ethoxy]propyl]azanium;dibromide |
InChI |
InChI=1S/C17H38N2O2.2BrH/c1-7-18(8-2,9-3)14-13-17(20)21-16-15-19(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
DJHLFKRQJQCAEA-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CC)CCC(=O)OCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



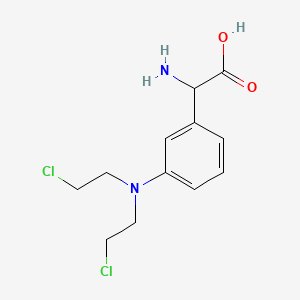
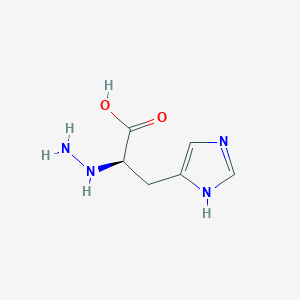

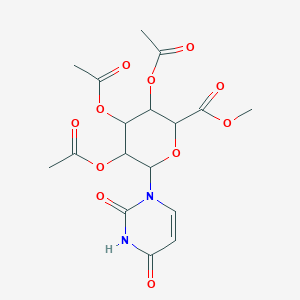


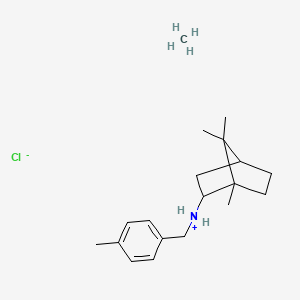
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
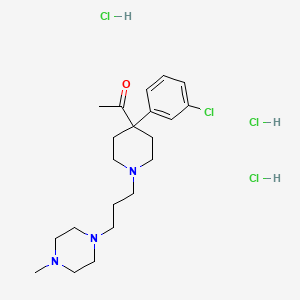

![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
